![molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2](/img/structure/B2870400.png)
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, also known by its IUPAC name tetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, is a chemical compound with the molecular weight of 143.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 143.1 .Aplicaciones Científicas De Investigación
Anticancer Research
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione: has shown potential in anticancer research. It has been identified as a bioactive metabolite produced by marine bacteria, exhibiting in vitro anticancer activity against lung and cervical cancer cells . The compound induces apoptosis, cell cycle arrest at the G1 phase, and inhibits the migration and invasive capacity of cancer cells .
Materials Science
In the realm of materials science , this compound’s derivatives are explored for their electrical properties. For instance, polymers incorporating pyrrolopyrazine structures, which include the hexahydro-[1,3]dioxolo[4,5-c]pyrrole moiety, have been used to create organic thin-film transistors with promising charge transport performance .
Pharmaceuticals
The pharmaceutical industry investigates the use of This compound derivatives for their broad biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This makes the compound a valuable scaffold for drug discovery.
Agriculture
In agriculture , derivatives of this compound have been found in extracts from newly isolated Streptomyces species. These extracts show strong antioxidant activity, suggesting potential use as a preventive agent against free-radical associated diseases in crops .
Environmental Science
The antioxidative properties of this compound also find applications in environmental science . Its presence in marine-derived Streptomyces suggests a role in protecting against oxidative stress, which could be harnessed in environmental bioremediation processes .
Biochemistry
In biochemistry , the compound is part of the study of microbial populations and their novel bioactive metabolites. Its antioxidative properties are of interest for understanding the mechanisms of physiological aging and the development of chronic diseases .
Chemical Engineering
Chemical engineers explore the use of this compound in the synthesis of new materials. Its derivatives can be used to engineer novel polymers with specific physical properties for industrial applications .
Nanotechnology
Lastly, in nanotechnology , the compound’s derivatives could be used to develop new types of nanomaterials. Their antioxidative and bioactive properties may lead to innovations in the creation of nanoscale devices for medical and environmental applications .
Safety and Hazards
Direcciones Futuras
Pyrrolopyrazine derivatives, which include structures similar to Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of this compound in various fields.
Propiedades
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

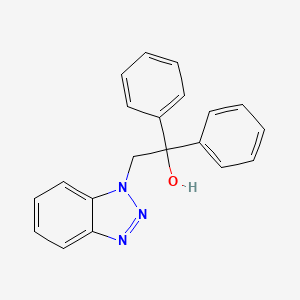
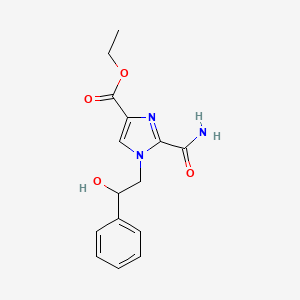
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)

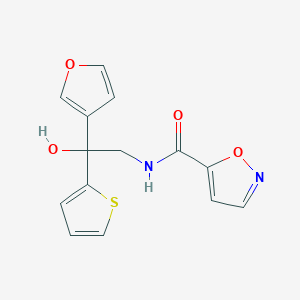
![N-(2,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2870330.png)
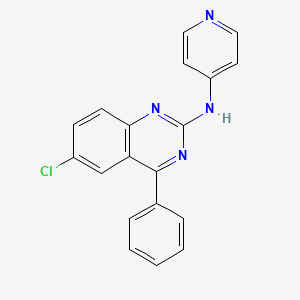
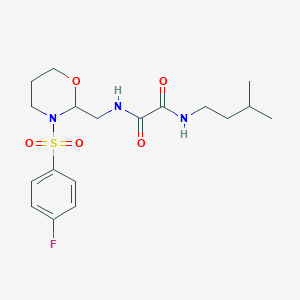
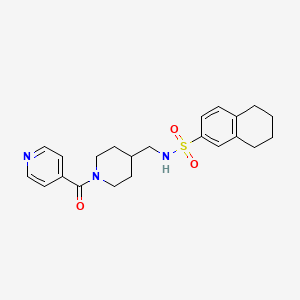
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
